molecular formula C13H10ClN3 B13132310 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine

1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13132310
M. Wt: 243.69 g/mol
InChI Key: DPYFVIAPYOCMLO-UHFFFAOYSA-N
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Description

1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a benzyl group at the N1 position and a chlorine atom at the C4 position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with benzylhydrazine under acidic conditions to form the desired pyrazolopyridine structure . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific ring fusion pattern and substitution at the N1 and C4 positions.

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

1-benzyl-4-chloropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C13H10ClN3/c14-13-11-8-16-17(12(11)6-7-15-13)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

DPYFVIAPYOCMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=C3)Cl

Origin of Product

United States

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